- Preparation of dihydroisoquinoline-2(1H)-carboxamides and related compounds and their use in treating medical conditions, World Intellectual Property Organization, , ,

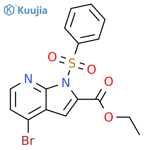

Cas no 942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)

![Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate structure](https://pt.kuujia.com/scimg/cas/942920-55-0x500.png)

942920-55-0 structure

Nome do Produto:Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

N.o CAS:942920-55-0

MF:C10H9BrN2O2

MW:269.094661474228

MDL:MFCD11518924

CID:796770

PubChem ID:44608107

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylicacid, 4-bromo-, ethyl ester

- 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester

- BCP07197

- AKOS015835546

- SY104971

- MFCD11518924

- AB64162

- J-521324

- Ethyl 4-Bromo-7-azaindole-2-carboxylate

- DB-079844

- CS-0004646

- SC3471

- 942920-55-0

- VLZWUULVFAASBC-UHFFFAOYSA-N

- Ethyl 1H-4-Bromo-pyrrolo[2,3-b]pyridine-2-carboxylate

- SCHEMBL3603471

- Ethyl 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine-2-carboxylate

- DTXSID70659706

- Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

- ethyl 4-bromo-1H-pyrrolo [2,3-b]pyridine -2-carboxylate

- DS-10835

-

- MDL: MFCD11518924

- Inchi: 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)

- Chave InChI: VLZWUULVFAASBC-UHFFFAOYSA-N

- SMILES: O=C(C1NC2C(=C(C=CN=2)Br)C=1)OCC

Propriedades Computadas

- Massa Exacta: 267.98500

- Massa monoisotópica: 267.985

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 3

- Complexidade: 250

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: 6

- Superfície polar topológica: 55A^2

- Carga de Superfície: 0

- XLogP3: 2.6

Propriedades Experimentais

- Cor/Forma: White to Yellow Solid

- Densidade: 1.6±0.1 g/cm3

- Ponto de Fusão: No data available

- Ponto de ebulição: No data available

- Ponto de Flash: No data available

- Índice de Refracção: 1.653

- PSA: 54.98000

- LogP: 2.50210

- Pressão de vapor: No data available

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302;H315;H319;H335

- Declaração de Advertência: P261;P305+P351+P338

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:2-8 °C

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 212494-5g |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 5g |

£2216.00 | 2022-03-01 | |

| TRC | E258700-10mg |

Ethyl4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 10mg |

$ 90.00 | 2022-06-05 | ||

| Fluorochem | 212494-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 250mg |

£296.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JH152-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 250mg |

1490CNY | 2021-05-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0072-5G |

ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 5g |

¥ 9,246.00 | 2023-04-03 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0573-5g |

ETHYL 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE |

942920-55-0 | 95 | 5g |

$1350 | 2021-06-25 | |

| Alichem | A029188716-10g |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 95% | 10g |

$2007.04 | 2023-08-31 | |

| Aaron | AR006CWR-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

942920-55-0 | 97% | 250mg |

$88.00 | 2025-01-23 | |

| abcr | AB308654-1g |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |

942920-55-0 | 95% | 1g |

€498.90 | 2025-02-14 | |

| abcr | AB308654-250mg |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, 95%; . |

942920-55-0 | 95% | 250mg |

€258.50 | 2025-02-14 |

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, 65 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Trimethylammonium bromide , Methanesulfonic anhydride Solvents: Chloroform ; 0 °C → 25 °C; 16 h, 25 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0.5 h, neutralized, cooled

Referência

- Preparation of aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; rt; 18 h, rt

Referência

- Indole compound, preparation and pharmaceutical composition and application thereof, China, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referência

- Preparation of 3-[1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl phenyl ureas for treating conditions mediated by at least one BRaf family kinase, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referência

- Preparation of pyrrolo[2,3-b]pyridines as inhibitors of Akt activity, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

Referência

- Pyrrolopyridine carboxylic acid derivatives, United States, , ,

Método de produção 7

Condições de reacção

Referência

- Preparation of pyrrolopyridine carboxylic acid derivatives for the treatment of neurological and psychiatric disorder, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: 1,2-Dimethoxyethane ; 5 min, 0 °C; 0 °C → rt; 18 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Referência

- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001

Método de produção 9

Condições de reacção

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; 6 h, rt

Referência

- Knowledge-based design of 7-azaindoles as selective B-Raf inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4610-4614

Método de produção 10

Condições de reacção

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide ; rt → 0 °C; 0 °C; 0 °C → rt; 6 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized

Referência

- Preparation of novel pyrrolo[2,3-b]pyridine derivatives as histamine c-Met kinase inhibitors, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Water ; rt; pH 10, rt

1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C

1.2 Reagents: Tetramethylammonium bromide , Methanesulfonic anhydride Solvents: Dimethylformamide , Acetonitrile ; cooled; rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 7 °C

Referência

- Synthesis and activity evaluation of PARP-1 inhibitors with azaindole skeleton, Yaoxue Xuebao, 2013, 48(12), 1792-1799

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Raw materials

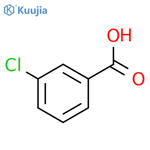

- 3-Chlorobenzoic acid

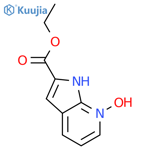

- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester, 7-oxide

- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-, ethyl ester

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Preparation Products

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Literatura Relacionada

-

Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

942920-55-0 (Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) Produtos relacionados

- 2387447-42-7(tert-butyl 2-(N'-hydroxycarbamimidoyl)-2,2-dimethylacetate)

- 3156-35-2(1-Chloro-3-(2-nitrovinyl)benzene)

- 927800-72-4(4-(Cyclopropylmethoxy)-N-ethyl-2-pyrimidinamine)

- 886921-82-0(N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide)

- 1070879-28-5(4-bromo-6-ethoxyquinoline)

- 921580-15-6(N-4-chloro-2-(2-chlorobenzoyl)phenyl-2-(2,5-dimethylphenyl)acetamide)

- 2229450-55-7(3-(2,5-dimethylfuran-3-yl)-2-oxopropanoic acid)

- 1824189-52-7(5-(2-bromoethyl)-3-methyl-1,2-oxazole)

- 1306602-94-7(3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one)

- 1552938-71-2(2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)propan-1-amine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:942920-55-0)Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Pureza:99%

Quantidade:1g

Preço ($):250.0